molecular formula C26H28N4O2 B025704 Zaldaride CAS No. 109826-26-8

Zaldaride

Cat. No.: B025704
CAS No.: 109826-26-8
M. Wt: 428.5 g/mol
InChI Key: HTGCJAAPDHZCHL-UHFFFAOYSA-N
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Description

Zaldaride is a chemical compound with the molecular formula C26H28N4O2 and a molecular weight of 428.54. It is known for its role as a potent and selective inhibitor of calmodulin, a protein that mediates various cellular processes by binding calcium ions .

Chemical Reactions Analysis

Zaldaride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Zaldaride has a wide range of scientific research applications, including:

Mechanism of Action

Zaldaride exerts its effects by inhibiting calmodulin, a protein that binds calcium ions and regulates various cellular processes. By inhibiting calmodulin, this compound disrupts the calcium-mediated signaling pathways, leading to changes in cellular functions. This inhibition affects processes like the activation of cyclic adenosine monophosphate (cAMP) phosphodiesterase, which plays a role in regulating intracellular levels of cAMP .

Comparison with Similar Compounds

Zaldaride is unique compared to other calmodulin inhibitors due to its specific structure and high selectivity. Similar compounds include:

    Trifluoperazine: Another calmodulin inhibitor but with a different structure and lower selectivity.

    W-7: A calmodulin antagonist with a different mechanism of action.

    Calmidazolium: A potent calmodulin inhibitor with distinct chemical properties.

This compound’s uniqueness lies in its pyrrolo-benzoxazepine structure, which provides high selectivity and potency in inhibiting calmodulin .

Properties

CAS No.

109826-26-8

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C26H28N4O2/c1-26(24-11-6-14-29(24)22-9-4-2-7-19(22)17-32-26)18-28-15-12-20(13-16-28)30-23-10-5-3-8-21(23)27-25(30)31/h2-11,14,20H,12-13,15-18H2,1H3,(H,27,31)

InChI Key

HTGCJAAPDHZCHL-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O

Canonical SMILES

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O

109826-26-8

Related CAS

109826-27-9 (maleate)

Synonyms

1,3-dihydro-1-(1-((4-methyl-4H,6H-pyrrolo(1,2a)(4,1)-benzoxazepin-4-yl)methyl)-4-piperidinyl)-2H-benzimidazol-2-one
CGS 9343B
CGS 9343B maleate
CGS-9343B
KW-6517
zaldaride maleate
Zy 17617B
Zy-17617B

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3.0 g of 1,3-dihydro-1-{1-[(4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)carbonyl]-4-piperidinyl}-2H-benzimidazol-2-one in 120 ml of tetrahydrofuran is added 700 mg of lithium aluminum hydride. The reaction mixture is then heated at reflux temperature for 6 hours followed by stirring at room temperature for 18 hours. The reaction mixture is diluted with 150 ml of ether and the excess lithium aluminum hydride destroyed in the usual manner described below. The resulting granular precipitate is removed by filtration. The organic phase is washed with 150 ml of dilute sodium hydroxide and then 150 ml of brine. The organic extracts are then dried over magnesium sulfate, filtered and solvent evaporated under reduced pressure to yield 1,3-dihydro-1-{1-[(4-methyl-4H,6H-pyrrolo[1,2-a][4,1]-benzoxazepin-4-yl)-methyl]-4-piperidinyl}-2H-benzimidazol-2-one, m.p. 199°-201°, the compound of formula II wherein R1 and R5 =H, and R2 =CH3 and n=1.
Name
1,3-dihydro-1-{1-[(4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)carbonyl]-4-piperidinyl}-2H-benzimidazol-2-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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